molecular formula C22H20O7 B11146453 ethyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

ethyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11146453
M. Wt: 396.4 g/mol
InChI Key: CNDXQEOMOBFMPX-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a chromenone moiety, and an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the Chromenone Moiety: The chromenone moiety is prepared by a condensation reaction between a suitable aldehyde and a phenol derivative, followed by cyclization.

    Coupling Reaction: The benzodioxin and chromenone intermediates are coupled using a suitable base and solvent to form the desired product.

    Esterification: The final step involves esterification with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

ETHYL 2-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin and chromenone moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: Shares the benzodioxin ring but lacks the chromenone and ethyl acetate groups.

    Chromenone Derivatives: Compounds like coumarin have similar chromenone structures but different substituents.

    Ethyl Acetate Derivatives: Simple esters like ethyl acetate share the ester functional group but lack the complex ring structures.

Uniqueness

ETHYL 2-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its combination of a benzodioxin ring, a chromenone moiety, and an ethyl acetate group. This unique structure imparts specific chemical and biological properties that are not found in simpler or less complex analogs.

Properties

Molecular Formula

C22H20O7

Molecular Weight

396.4 g/mol

IUPAC Name

ethyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C22H20O7/c1-3-25-20(23)12-28-15-5-6-16-18(11-15)29-13(2)21(22(16)24)14-4-7-17-19(10-14)27-9-8-26-17/h4-7,10-11H,3,8-9,12H2,1-2H3

InChI Key

CNDXQEOMOBFMPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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